Cas no 1785765-42-5 (4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)
![4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester structure](https://ja.kuujia.com/scimg/cas/1785765-42-5x500.png)
4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester
- Benzoic acid, 4-(1-methyl-1H-1,2,4-triazol-3-yl)-, methyl ester
-
- インチ: 1S/C11H11N3O2/c1-14-7-12-10(13-14)8-3-5-9(6-4-8)11(15)16-2/h3-7H,1-2H3
- InChIKey: DXLQCMYZSJOGDG-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(C2N=CN(C)N=2)C=C1
4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM511525-1g |
Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate |
1785765-42-5 | 97% | 1g |
$480 | 2022-09-29 |
4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl esterに関する追加情報
Introduction to 4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester (CAS No. 1785765-42-5)
4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1785765-42-5, belongs to a class of molecules that incorporate a benzoic acid ester moiety linked to a 1-methyl-1H-[1,2,4]triazole ring system. Such structural motifs are often explored for their pharmacological relevance, particularly in the development of novel therapeutic agents.
The benzoic acid ester component is a well-known pharmacophore in medicinal chemistry, frequently employed in the synthesis of drugs due to its ability to modulate biological pathways. The ester group can influence the solubility, metabolic stability, and binding affinity of a molecule, making it a valuable functional group in drug design. In contrast, the 1-methyl-1H-[1,2,4]triazole moiety is less common but has shown promise in various biological assays. Triazole derivatives are known for their broad spectrum of activities, including antifungal, antiviral, and anti-inflammatory properties. The incorporation of a methyl group at the 1-position of the triazole ring may further enhance its bioactivity by altering electronic and steric properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of 4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester with biological targets. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and autoimmune disorders. The combination of the benzoic acid ester and triazole scaffold could potentially lead to novel mechanisms of action that distinguish it from existing therapeutics.
One of the most compelling aspects of this compound is its synthetic accessibility. The presence of well-established synthetic routes for both benzoic acid derivatives and triazole compounds allows for modular construction and diversification of the core structure. This flexibility is particularly advantageous in high-throughput screening campaigns aimed at identifying lead compounds for further development. Researchers have leveraged this synthetic advantage to generate analogs with modified substituents on either the benzoic acid or triazole moieties, thereby exploring new chemical space.
In vitro studies have begun to elucidate the pharmacological profile of 4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester. Initial assays have demonstrated modest activity against certain inflammatory markers, suggesting potential utility in conditions such as rheumatoid arthritis or chronic inflammation. The compound’s interaction with cellular receptors and enzymes remains an area of active investigation. Furthermore, its metabolic stability has been assessed through in vitro liver microsome experiments, revealing a promising half-life that could support further preclinical development.
The role of CAS No. 1785765-42-5 as a reference point for this compound underscores its significance in academic and industrial research. As more data becomes available on its biological activity and synthetic feasibility, it is likely to be cited in future publications exploring similar chemical scaffolds. Collaborative efforts between synthetic chemists and biologists are essential to fully realize the therapeutic potential of molecules like this one.
The development of novel pharmaceuticals often hinges on understanding how structural modifications influence biological outcomes. The case of 4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester exemplifies how combining known pharmacophores can yield compounds with novel properties. By integrating insights from structural biology and computational modeling with traditional wet chemistry approaches, researchers can accelerate the discovery process.
The future prospects for this compound are promising given its unique structural features and preliminary biological data. Further preclinical studies are warranted to validate its therapeutic potential and assess any toxicological concerns. As regulatory pathways evolve to support innovative drug development strategies, compounds like this one may find niche applications in treating complex diseases where existing treatments are limited.
In conclusion,4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester (CAS No. 1785765-42-5) represents an intriguing example of how interdisciplinary research can lead to the discovery of new molecular entities with therapeutic promise. Its combination of established pharmacophores—namely the benzoic acid ester and 1-methyl-triazole moiety—makes it a compelling candidate for further exploration in drug discovery programs targeting inflammatory and other diseases.
1785765-42-5 (4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester) Related Products
- 2137630-06-7(2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione)
- 2171608-33-4(5-(dimethyl-4H-1,2,4-triazol-3-yl)-1-oxa-8-thia-4-azaspiro5.5undecane)
- 1823390-48-2(Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate)
- 2138060-47-4(4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one)
- 1220032-09-6(4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride)
- 2228171-90-0(2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid)
- 1704231-64-0(5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 42190-83-0(C12H10N2O4)
- 2764-19-4(3-methyl-1-phenyl-1H,4H-chromeno4,3-cpyrazol-4-one)
- 29139-00-2(1-Naphthalenecarbonitrile, 4-acetyl-)




